Cas no 79-15-2 (n-Bromoacetamide)

n-Bromoacetamide 化学的及び物理的性質
名前と識別子
-
- N-bromoacetamide
- N-BROMOACETAMIDE MONOHYDRATE, CRYST.
- Acetamide,N-bromo
- EINECS 201-181-0
- Lopac-B-2377
- N-bromo-acetamide
- NBA
- Acetobromamide
- Acetamide, N-bromo-
- 0AQ6MWH7ZB
- VBTQNRFWXBXZQR-UHFFFAOYSA-N
- sJYHIabIKTp@
- N-Bromoacetamide, powder
- Lopac0_000191
- HMS3260H03
- Tox21_500191
- 6847AF
- LP00191
- FCH3459524
- HCH0026837
- NCGC0026087
- N-Bromoacetamide (ACI)
- n-Bromoacetamide
-
- MDL: MFCD00037097
- インチ: 1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)
- InChIKey: VBTQNRFWXBXZQR-UHFFFAOYSA-N
- ほほえんだ: O=C(C)NBr
- BRN: 969346
計算された属性
- せいみつぶんしりょう: 136.94800
- どういたいしつりょう: 136.948
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 44.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 29.1
じっけんとくせい
- 色と性状: 針状無色から淡黄色結晶
- 密度みつど: 1.7000 (rough estimate)
- ゆうかいてん: 105.0 to 109.0 deg-C
- 屈折率: 1.4740 (estimate)
- すいようせい: Soluble in water.
- PSA: 29.10000
- LogP: 0.82330
- かんど: 熱/光/湿度に敏感
- ようかいせい: お湯に溶けて、エーテルベンゼンに溶けて
- マーカー: 1398
n-Bromoacetamide セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H302+H312+H332-H314
- 警告文: P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:3261
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:8
-
危険物標識:
- TSCA:Yes
- 危険レベル:8
- ちょぞうじょうけん:0-10°C
- 包装グループ:III
- セキュリティ用語:8
- リスク用語:R34
- 包装等級:III
n-Bromoacetamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
n-Bromoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213143-5g |
N-Bromoacetamide |
79-15-2 | 98% | 5g |
¥455.00 | 2024-07-28 | |
TRC | B680134-10g |
N-bromoacetamide |
79-15-2 | 10g |
$ 471.00 | 2023-09-08 | ||
TRC | B680134-1g |
N-bromoacetamide |
79-15-2 | 1g |
$ 75.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZB795-5g |
n-Bromoacetamide |
79-15-2 | 97.0%(T) | 5g |
¥340.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0530-25G |
N-Bromoacetamide |
79-15-2 | >97.0%(T) | 25g |
¥885.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824544-5g |
N-Bromoacetamide |
79-15-2 | 97% | 5g |
212.00 | 2021-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0530-5G |
N-Bromoacetamide |
79-15-2 | >97.0%(T) | 5g |
¥315.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZB795-1g |
n-Bromoacetamide |
79-15-2 | 97.0%(T) | 1g |
¥85.0 | 2023-09-02 | |
1PlusChem | 1P005BDP-1g |
Acetamide, N-bromo- |
79-15-2 | 97% | 1g |
$31.00 | 2025-02-21 | |
A2B Chem LLC | AC47229-25g |
N-Bromoacetamide |
79-15-2 | 97% | 25g |
$380.00 | 2024-04-19 |
n-Bromoacetamide 合成方法
ごうせいかいろ 1
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
1.2 Reagents: Potassium hydroxide ; 0 - 5 °C; 2 - 3 h, 0 - 5 °C
1.3 Reagents: Sodium chloride Solvents: Chloroform ; heated
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
n-Bromoacetamide Raw materials
- Acetamide
- N-Methylacetamide
- Oxalyl bromide
- 1-Iodo-3-fluoropropane
- 2-Pentanone, 5-iodo-
- N-Bromosuccinimide
n-Bromoacetamide Preparation Products
n-Bromoacetamide 関連文献
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1. The Sharpless asymmetric aminohydroxylationJennifer A. Bodkin,Malcolm D. McLeod J. Chem. Soc. Perkin Trans. 1 2002 2733
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2. 12-Oxygenated pregnane derivatives. Part I. (a) 21-Acetoxy-12α : 17α-dihydroxypregn-4-ene-3 : 20-dione; (b) 12α : 21-diacetoxy-17α-hydroxypregn-4-ene-3 : 20-dione; (c) 3α : 12α : 21-triacetoxy-17α-hydroxypregnan-20-one; and (d) miscellaneous observationsW. J. Adams,D. K. Patel,V. Petrow,I. A. Stuart-Webb J. Chem. Soc. 1954 1825
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Rui Zhu,Kai Yu,Zhenhua Gu Org. Biomol. Chem. 2014 12 6653
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4. Reaction of 1-substituted indenes with diborane or N-bromoacetamide in protic solvents. The effect of the substituent on the stereochemistry of additionMasahiro Miura,Masaya Yoshida,Masatomo Nojima,Shigekazu Kusabayashi J. Chem. Soc. Perkin Trans. 1 1982 79
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5. Facile conversion of 4-endo-hydroxy-2-oxabicyclo[3.3.0]oct-7-en-3-one into carbocyclic 2′-deoxyribonucleoside analoguesAnupma Dhanda,Lars J. S. Knutsen,May-Britt Nielsen,Stanley M. Roberts,David R. Varley J. Chem. Soc. Perkin Trans. 1 1999 3469
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6. Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in alkaline solutionBindu Shah,Kalyan K. Banerji J. Chem. Soc. Perkin Trans. 2 1983 33
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7. Synthesis of benzo[g]chrysene, benzo[g]chrysene 9,10-oxide and benzo[g]chrysene 1,2 : 9,10-dioxideShiv K. Agarwal,Derek R. Boyd,W. Brian Jennings J. Chem. Soc. Perkin Trans. 1 1985 857
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8. Unstable intermediates. Part 116.—Radical anions of N-halogenated amidesG. W. Neilson,M. C. R. Symons J. Chem. Soc. Faraday Trans. 2 1972 68 1582
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9. Kinetics and mechanism of the oxidation of some heterocyclic secondary alcohols by N-bromoacetamide in acid mediumMarimuthu Jambulingam,Palaniappan Nanjappan,Kumarasamy Natarajan,Jpgiah Nagalingam,Maran Palaniswamy,Nanjan Sivakumar,Venkatasamy Prekumar,Krishnaswamy Ramarajan J. Chem. Soc. Perkin Trans. 2 1985 1699
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10. 807. The preparation of 9α-fluoro-analogues of cortisol acetate and prednisolone acetate from 11 : 20-diketones of the 5α-seriesJ. Elks,G. H. Phillipps,W. F. Wall J. Chem. Soc. 1958 4001
n-Bromoacetamideに関する追加情報
Introduction to n-Bromoacetamide (CAS No. 79-15-2)
n-Bromoacetamide, with the chemical formula C₃H₅BrNO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, CAS No. 79-15-2, identifies it as a well-characterized substance with a broad range of applications. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
The molecular structure of n-Bromoacetamide consists of an acetamide group attached to a bromine atom. This unique configuration makes it a versatile reagent in chemical transformations, such as nucleophilic substitution reactions, which are crucial in the development of new drugs. The presence of the bromine atom enhances its reactivity, allowing for further functionalization and the creation of more complex molecules.
In recent years, n-Bromoacetamide has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery and development. Researchers have explored its utility in synthesizing novel compounds that exhibit promising biological activities. For instance, studies have shown that derivatives of n-Bromoacetamide can serve as inhibitors of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
One notable area of research involves the use of n-Bromoacetamide in the development of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, and their overactivity or misregulation is associated with several diseases. By designing molecules that incorporate n-Bromoacetamide as a core structure, scientists aim to develop selective protease inhibitors that can modulate these pathways effectively. Recent advancements in this field have led to the identification of several lead compounds with significant therapeutic potential.
Another exciting application of n-Bromoacetamide is in the synthesis of peptidomimetics. Peptides are short chains of amino acids that often mimic the biological activity of proteins. However, their use as therapeutics is limited by issues such as poor stability and rapid degradation in vivo. Peptidomimetics, on the other hand, are designed to overcome these limitations while retaining the desired biological activity. n-Bromoacetamide has been used to introduce modifications into peptide backbones, enhancing their stability and bioavailability.
The compound's reactivity also makes it valuable in materials science. Researchers have utilized n-Bromoacetamide to functionalize polymers and nanoparticles, creating materials with tailored properties for applications such as drug delivery systems and biosensors. These materials can be designed to release therapeutic agents in response to specific stimuli, improving treatment efficacy and reducing side effects.
In conclusion, n-Bromoacetamide (CAS No. 79-15-2) is a multifaceted compound with extensive applications across various scientific disciplines. Its role as an intermediate in organic synthesis and its potential in pharmaceutical development underscore its importance. As research continues to uncover new uses for this compound, its impact on science and technology is likely to grow even further.
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